2-(Trifluoromethoxy)benzylamine
Overview
Description
2-(Trifluoromethoxy)benzylamine is a compound with the CAS Number: 175205-64-8 . It has a molecular weight of 191.15 and its IUPAC name is 2-(trifluoromethoxy)benzylamine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethoxy)benzylamine can be represented by the SMILES string NCc1ccccc1OC(F)(F)F
. The InChI code for this compound is 1S/C8H8F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H,5,12H2
.
Scientific Research Applications
General Information about 2-(Trifluoromethoxy)benzylamine
“2-(Trifluoromethoxy)benzylamine” is a chemical compound with the empirical formula C8H8F3NO and a molecular weight of 191.15 . It’s a solid substance with a SMILES string of NCc1ccccc1OC(F)(F)F .
Application in Trifluoromethoxylation Reactions
Specific Scientific Field
This compound is used in the field of Organic Chemistry , specifically in trifluoromethoxylation reactions .
Summary of the Application
The trifluoromethoxy (CF3O) group, which is part of the “2-(Trifluoromethoxy)benzylamine” structure, has become a novel moiety in various fields because of its unique features . However, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
Methods of Application or Experimental Procedures
Until very recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . The exact methods of application or experimental procedures are not specified in the source.
Results or Outcomes
The development of these new reagents has made CF3O-containing compounds more accessible, expanding the potential applications of these compounds in various fields . However, the source does not provide any quantitative data or statistical analyses.
2-Fluoro-4-(trifluoromethoxy)benzylamine
This is a similar compound to “2-(Trifluoromethoxy)benzylamine”, and it’s used in chemical synthesis . Unfortunately, the specific applications are not detailed in the source.
4-(Trifluoromethoxy)benzylamine
Another similar compound, “4-(Trifluoromethoxy)benzylamine”, is also used in chemical synthesis . Again, the specific applications are not provided in the source.
Trifluoromethoxylation Reagents
In a broader context, compounds containing the trifluoromethoxy group (like “2-(Trifluoromethoxy)benzylamine”) are used in the development of new trifluoromethoxylation reagents . These reagents facilitate the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible .
Safety And Hazards
2-(Trifluoromethoxy)benzylamine is classified as hazardous. It may cause respiratory irritation and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXMMFFZMQMXCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380435 | |
Record name | 2-(Trifluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzylamine | |
CAS RN |
175205-64-8 | |
Record name | 2-(Trifluoromethoxy)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-(trifluoromethoxy)phenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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